7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound belonging to the pyrimidine family.
Preparation Methods
The synthesis of 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route starts with the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 4-methoxyphenyl-2-cyanoacrylate. This intermediate undergoes cyclization with thiourea to yield the desired pyrimidine derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxy group, depending on the reagents used.
Common reagents include acids, bases, and other nucleophiles. Major products formed from these reactions include substituted pyrimidines and other derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. In medicinal applications, it acts as an inhibitor of specific enzymes or receptors, disrupting cellular processes in target cells. For example, it has been shown to inhibit tyrosine kinase activity, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the epidermal growth factor receptor (EGFR) and other signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as pyrido[2,3-d:6,5-d’]dipyrimidinone and pyrano[2,3-d]pyrimidine-2,4-dione . Compared to these compounds, 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile exhibits unique properties, such as higher potency in certain biological assays and distinct chemical reactivity .
Properties
CAS No. |
950829-80-8 |
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Molecular Formula |
C15H10N4O2S |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H10N4O2S/c1-21-10-4-2-8(3-5-10)11-6-9(7-16)12-13(17-11)18-15(22)19-14(12)20/h2-6H,1H3,(H2,17,18,19,20,22) |
InChI Key |
HLGLBWDXVAAJNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C#N)C(=O)NC(=S)N3 |
Origin of Product |
United States |
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